Evidence 1: KOR Affinity of Derived Agonist (GR-89,696) vs. Related Scaffolds
The potency of KOR agonists derived from the 1-(Pyrrolidin-1-ylmethyl)piperazine scaffold is demonstrated by GR-89,696, which shows a dramatic 170-fold improvement in affinity over a closely related diacylpiperazine analog in a functional assay. This illustrates that the carbamate derivative enabled by this building block provides a quantifiable advantage over a simpler diamide structure [1].
| Evidence Dimension | Kappa-opioid receptor (KOR) functional affinity (IC50) |
|---|---|
| Target Compound Data | GR-89,696 (derived from target compound): IC50 = 0.041 nM |
| Comparator Or Baseline | N1-propionyl-substituted 3-(pyrrolidin-1-ylmethyl) piperazine (Diamide analog 1a): IC50 = 6.9 nM |
| Quantified Difference | ~170-fold greater potency |
| Conditions | Rabbit vas deferens functional in vitro assay |
Why This Matters
For procurement, this confirms that the specific chemical space accessed via 1-(Pyrrolidin-1-ylmethyl)piperazine yields final compounds with sub-nanomolar functional potency, a highly desirable property in CNS drug discovery and tool compound development.
- [1] Soukara, S., et al. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists. Journal of Medicinal Chemistry, 44(17), 2814–2826. View Source
